Propan-2-yl [4-(dimethylamino)phenyl][phenyl(phenylamino)methyl]phosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound seems to be a phosphinate derivative with a propan-2-yl group, a dimethylamino phenyl group, and a phenyl(phenylamino)methyl group . Phosphinates are a class of compounds that contain a phosphorus atom with two organic groups and one oxygen atom attached .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and functional groups. The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis
As a phosphinate, this compound would likely participate in various chemical reactions. Phosphinates are known to react with electrophiles and can also act as ligands in coordination chemistry .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Properties such as solubility, melting point, and reactivity could vary widely .Scientific Research Applications
Synthetic Methodologies and Biological Evaluation
A study by Shaikh et al. (2016) demonstrated the solvent-free synthesis of dimethyl (phenyl(phenylamino)methyl)phosphonates via a one-pot, three-component condensation process. This method, utilizing [Et3NH][HSO4] as a catalyst, highlighted the potential of such compounds as antifungal agents, offering advantages like excellent yields, short reaction times, and mild conditions (Shaikh et al., 2016).
Catalytic Applications and Computational Studies
Nycz et al. (2011) provided insights into the structural characterization of several cathinones, including computational studies to understand their properties. Although not directly related to the queried compound, this research indicates the broader context of studying complex organic molecules for potential applications (Nycz et al., 2011).
Development of Novel Derivatives for Therapeutic Applications
Mun et al. (2012) investigated the structure-activity relationship of 2,2-dimethyl-2H-chromene based arylsulfonamide analogs, focusing on modifications to enhance pharmacological properties. Their work contributes to developing cancer therapeutics by identifying key structural modifications for optimizing function (Mun et al., 2012).
Ionic Liquids in Synthesis
Gaikwad et al. (2019) explored the synthesis of (2-amino-3-cyano-4H-chromen-4-yl) phosphonic acid diethyl ester derivatives using a novel ionic liquid. This study exemplifies the utilization of green chemistry principles, demonstrating high yields and environmental benefits, potentially paving the way for anticancer agents (Gaikwad et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-[[anilino(phenyl)methyl]-propan-2-yloxyphosphoryl]-N,N-dimethylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N2O2P/c1-19(2)28-29(27,23-17-15-22(16-18-23)26(3)4)24(20-11-7-5-8-12-20)25-21-13-9-6-10-14-21/h5-19,24-25H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOAGYTJZVXSXHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(C1=CC=C(C=C1)N(C)C)C(C2=CC=CC=C2)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N2O2P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.